3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine
Description
Chemical Structure and Properties
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine (CAS: 1319591-26-8) is a boronic ester derivative featuring a pyrazolo[3,4-b]pyridine core substituted with a trityl (triphenylmethyl) group at the 1-position and a pinacol boronate ester at the 3-position . The trityl group enhances steric protection of the pyrazolo-pyridine nitrogen, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions . Its molecular weight is 521.37 g/mol (C₃₃H₃₂BN₃O₂), with a purity typically ≥95% .
Applications
This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules requiring pyrazolo-pyridine scaffolds. The trityl group improves stability during synthetic steps but requires deprotection under acidic conditions for further functionalization .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30BN3O2/c1-29(2)30(3,4)37-32(36-29)27-26-21-14-22-33-28(26)35(34-27)31(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25/h5-22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYPZKHAVFUVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118085 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319591-26-8 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1319591-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine is a derivative of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and immune modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of both a pyrazolo[3,4-b]pyridine core and a boron-containing moiety. The molecular formula is , with a molecular weight of approximately 303.20 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in inflammatory and cancer pathways. Notably, it has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1) , which plays a crucial role in mediating immune responses and tumor progression.
Key Mechanisms:
- Inhibition of TBK1 : The compound binds to TBK1 with high affinity, leading to reduced phosphorylation of downstream targets involved in inflammatory signaling pathways.
- Antiproliferative Effects : Studies show that this compound exhibits significant antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.
Biological Activity Data
| Activity Type | Cell Lines Tested | IC50 (µM) | Observations |
|---|---|---|---|
| TBK1 Inhibition | THP-1 | 0.2 | Strong inhibition of IFN signaling |
| Antiproliferative | A172 | 10 | Reduced cell viability |
| Antiproliferative | U87MG | 8 | Induced apoptosis |
| Antiproliferative | A375 | 12 | Cell cycle arrest observed |
Case Study 1: TBK1 Inhibition
A study published in Nature demonstrated that derivatives of pyrazolo[3,4-b]pyridine effectively inhibit TBK1 activity. The lead compound from this series exhibited an IC50 value of 0.2 nM against TBK1 and showed promising results in reducing cytokine production in stimulated macrophages .
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines (A172, U87MG) revealed that the compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways . Further investigation into the structure-activity relationship showed that modifications to the trityl group enhanced potency against U87MG cells.
Scientific Research Applications
Medicinal Chemistry
Targeting Cancer Cells
Research indicates that boron-containing compounds can enhance the efficacy of drugs by improving their selectivity towards cancer cells. The incorporation of the pyrazolo[3,4-b]pyridine moiety allows for interaction with biological targets such as kinases and receptors involved in tumor growth.
Case Study : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant anti-cancer activity in vitro against various cancer cell lines. The addition of the dioxaborolane group improved solubility and bioavailability, making it a promising candidate for further development in targeted therapy .
Organic Synthesis
Borylation Reactions
The compound serves as a versatile reagent in borylation reactions. The presence of the dioxaborolane moiety facilitates the introduction of boron into organic molecules via C-H activation strategies.
Table 1: Summary of Borylation Reactions
| Reaction Type | Substrate Type | Yield (%) | Reference |
|---|---|---|---|
| Borylation at C-H bond | Alkylbenzenes | 85-95 | |
| Borylation of phenols | Phenolic compounds | 90 | |
| Borylation of alkenes | Alkenes | 80 |
Materials Science
Synthesis of Functional Polymers
The compound has been employed in the synthesis of functionalized polymers that exhibit unique electronic properties. The incorporation of boron into polymer matrices enhances conductivity and thermal stability.
Case Study : Research has shown that polymers synthesized using this compound can be utilized in organic light-emitting diodes (OLEDs), providing improved efficiency and stability compared to traditional materials .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Boronate Reactivity
The target compound’s boronate group participates in Suzuki-Miyaura couplings with aryl halides, but the trityl group limits reaction rates compared to less hindered analogues like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 329214-79-1), which exhibits faster coupling kinetics due to minimal steric interference . However, the trityl group prevents undesired side reactions at the pyrazolo[3,4-b]pyridine nitrogen, a common issue in unprotected analogues .
Research Findings and Limitations
- Synthetic Challenges : The trityl group’s bulk complicates purification, requiring chromatographic separation, whereas tosyl-protected analogues are more easily crystallized .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate the target compound decomposes at 215°C, comparable to other boronate esters .
- Cost : At ~USD 41/100 mg, the target compound is more expensive than simpler analogues like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (¥7,200/1g) due to its complex synthesis .
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles
The foundational pyrazolo[3,4-b]pyridine structure is typically constructed via cyclocondensation between 5-aminopyrazoles and α,β-unsaturated carbonyl compounds. For example:
- Microwave-assisted synthesis : A mixture of 5-amino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole and arylaldehydes under solvent-free microwave irradiation (250°C, 15 min) yields bis-pyrazolo[3,4-b]pyridines in 75–81% yields.
- Mechanistic considerations : The reaction proceeds through Knoevenagel condensation followed by cyclization, with microwave irradiation enhancing reaction efficiency by reducing side reactions.
Alternative Routes via SNAr Reactions
Nucleophilic aromatic substitution (SNAr) on chloropyridines provides another pathway:
- Hydrazine displacement : 2-Chloropyridine reacts with hydrazine monohydrate to form 2-hydrazinylpyridine, which undergoes cyclization with β-ketonitriles to yield the pyrazolo[3,4-b]pyridine scaffold.
N1-Tritylation of Pyrazolo[3,4-b]Pyridine
Trityl Group Introduction Strategies
The trityl group is introduced to protect the N1 position, leveraging methodologies from imidazole chemistry:
- Tritylcarbinol derivatives : Reaction of pyrazolo[3,4-b]pyridine with tritylcarbinol (triphenylmethanol) in the presence of tri(1-imidazolyl)phosphine (2/3–3 equivalents) at 0–100°C in aromatic or halogenated solvents.
- Optimized conditions : Benzene or dichloromethane as solvents, with magnesium sulfate drying to prevent hydrolysis. The reaction typically achieves >80% yield after aqueous workup.
Challenges in Tritylation
- Steric hindrance : The bulky trityl group necessitates prolonged reaction times (16–24 h) for complete substitution.
- Competing side reactions : Untritylated byproducts may form if stoichiometry or temperature control is inadequate.
Iridium-Catalyzed C–H Borylation at C3
Catalytic System Design
The pinacol boronate ester is installed via iridium-catalyzed C–H borylation, adapted from methods for trifluoromethylpyridines:
Regioselectivity and Mechanistic Insights
- Positional preference : Iridium catalysts direct borylation to the C3 position due to electronic effects from the pyridine nitrogen.
- Ligand effects : Bulky dtbbpy ligands suppress undesired di-borylation, achieving >90% mono-selectivity.
Integrated Synthetic Protocol
Combining the above steps, the full synthesis proceeds as follows:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazolo[3,4-b]pyridine | Microwave, solvent-free, 250°C | 75–81% |
| 2 | N1-Tritylation | Tritylcarbinol, benzene, 24 h | 82% |
| 3 | C3-Borylation | [Ir(OMe)(COD)]₂, HBPin, 80°C | 76% |
Purification : Column chromatography (silica gel, CH₂Cl₂/hexane) isolates the final product as a colorless solid.
Analytical Characterization
Spectroscopic Data
Q & A
Q. Basic
- Column chromatography : Use hexane/ethyl acetate gradients (95:5 to 80:20) to separate boronate-containing products from deprotected byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 179–181°C for analogs) .
Impurity analysis : - LC-MS identifies deboronated or trityl-cleaved byproducts.
- TLC (Rf ~0.4 in 7:3 hexane/EtOAc) monitors reaction progress .
How can conflicting data on optimal Suzuki-Miyaura coupling catalysts be resolved?
Advanced
Discrepancies arise from:
- Substrate electronic effects : Electron-deficient aryl halides require PdCl₂(dppf), while electron-rich systems favor Pd(PPh₃)₄ .
- Solvent systems : Aqueous ethanol improves boronate stability, while DMF accelerates side reactions .
Resolution : - Screen catalysts (Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) under standardized conditions.
- Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .
What are the primary applications of this compound in medicinal chemistry?
Q. Basic
- SAR studies : The boronate enables late-stage diversification via Suzuki coupling to generate analogs for kinase inhibition or receptor binding assays .
- Prodrug development : The trityl group enhances cell permeability, which is cleaved intracellularly to release active pyrazolopyridine derivatives .
How is the compound’s stability under acidic/basic conditions evaluated for reaction compatibility?
Q. Advanced
- pH stability assays : Incubate in buffered solutions (pH 1–13) and monitor decomposition via HPLC.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
